(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide
Description
The compound “(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide” is a heterocyclic molecule featuring a fused thieno-pyrrole scaffold with a sulfone group (1,1-dioxide) and a trifluoromethyl substituent. Its core structure derives from the thieno[2,3-c]pyrrole system, which was first synthesized via cyclocondensation of 2-sulfolene and tosylmethyl isocyanide (TsMIC) under basic conditions . The introduction of the trifluoromethyl group at the 3a position enhances the compound’s lipophilicity and metabolic stability, traits commonly leveraged in medicinal chemistry to improve pharmacokinetic profiles. The stereochemistry (3aR,6aR) further distinguishes it from simpler analogs, as conformational rigidity influences receptor binding and bioactivity .
Properties
IUPAC Name |
(3aR,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2S/c8-7(9,10)6-1-2-14(12,13)5(6)3-11-4-6/h5,11H,1-4H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKKBWPCBVOCR-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2C1(CNC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)[C@@H]2[C@]1(CNC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyrroles, including (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide, often involves the use of electrophilic fluorination methods. One common approach is the direct fluorination of pyrrole rings using reagents like xenon difluoride . This method provides regioselective fluorination, yielding fluoropyrroles in moderate yields.
Industrial Production Methods
Industrial production of fluorinated pyrroles typically employs scalable synthetic routes that ensure high yield and purity. The use of ring-closing metathesis and other modular synthesis techniques allows for the efficient production of these compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can produce a variety of substituted pyrroles .
Scientific Research Applications
The compound (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide is a member of the thienopyrrole family, which has garnered interest in various scientific and industrial applications due to its unique structural features. This article explores its applications across several domains, including medicinal chemistry, agrochemicals, and materials science.
Anticancer Activity
Research has indicated that thienopyrrole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a potential candidate for further development in cancer therapies.
Antimicrobial Properties
The thienopyrrole scaffold has been explored for its antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The incorporation of the trifluoromethyl group has been linked to increased potency against resistant strains, suggesting that this compound could be effective in treating infections caused by multi-drug resistant organisms.
Neurological Applications
Research into neuroactive compounds has identified thienopyrroles as potential candidates for treating neurological disorders such as depression and anxiety. The structural features of This compound may allow it to modulate neurotransmitter systems effectively.
Pesticide Development
The unique chemical structure of thienopyrroles positions them well for development as agrochemicals. Studies have shown that derivatives can act as insecticides or herbicides. The trifluoromethyl substitution is known to enhance biological activity and environmental stability.
Herbicide Efficacy
Research has demonstrated that certain thienopyrrole derivatives exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth. This suggests that This compound could be developed into a selective herbicide with minimal impact on non-target species.
Polymer Chemistry
Thienopyrrole derivatives have been utilized in the synthesis of conductive polymers. The incorporation of This compound into polymer matrices can enhance electrical conductivity and thermal stability.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating thienopyrrole structures can improve charge transport and device efficiency.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted a series of thienopyrrole derivatives that exhibited significant cytotoxicity against various cancer cell lines. The study specifically noted that the trifluoromethyl substitution led to enhanced activity compared to non-fluorinated analogs.
Case Study 2: Agricultural Application
In a field trial reported by Pest Management Science, a thienopyrrole-based herbicide demonstrated superior efficacy against common agricultural weeds while maintaining safety profiles for crops. The study concluded that such compounds could play a crucial role in sustainable agriculture.
Case Study 3: Conductive Polymers
Research published in Advanced Materials explored the use of thienopyrrole derivatives in developing conductive polymers for electronic applications. The findings indicated improved electrical properties and stability when these compounds were incorporated into polymer blends.
Mechanism of Action
The mechanism of action of (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thieno-Pyrrole Family
The compound shares structural similarities with:
3,5-Dihydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide (base scaffold without trifluoromethyl group): Synthesized via cyclocondensation of 2-sulfolene and TsMIC, this analog lacks the trifluoromethyl substituent and exhibits reduced lipophilicity (clogP ≈ 0.2 vs. 1.8 for the trifluoromethyl derivative) .
Functional Group Comparisons
- Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and stability compared to halogenated analogs like 1-(4-bromo-2-(trifluoromethyl)phenyl)thiourea derivatives. For instance, the trifluoromethyl group increases resistance to oxidative metabolism, as observed in related pyrazole-carbonitrile compounds .
Key Differentiators
- Trifluoromethyl vs. Methyl Groups : Compared to methyl-substituted pyrroles (e.g., 1,3-dimethylpyrazole derivatives), the trifluoromethyl group reduces basicity (pKa shift ≈ 1.5 units) and increases membrane permeability .
- Synthetic Accessibility: While the base thieno-pyrrole scaffold is synthesized in moderate yields (65–70%), introducing the trifluoromethyl group likely requires additional steps, such as nucleophilic trifluoromethylation or late-stage functionalization, which may lower overall efficiency .
Biological Activity
The compound (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by its unique trifluoromethyl group and thieno[2,3-c]pyrrole backbone. This structure contributes to its polar nature and potential interactions with biological targets.
Cytotoxicity
Recent studies have indicated that thieno[2,3-c]pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : In a high-throughput screening study involving a library of small molecules, derivatives similar to thieno[2,3-c]pyrrole demonstrated potent cytotoxicity against a panel of 17 human cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) over varying exposure times (24 h to 72 h) .
- Mechanism of Action : The cytotoxic mechanism includes interference with cell cycle progression and modulation of key signaling pathways involving kinases such as p38 MAPK and Akt .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition:
- Phosphodiesterase Inhibition : Thieno[2,3-c]pyrrole derivatives have been reported to inhibit phosphodiesterase 7A (PDE7A), which is involved in various cellular signaling pathways . This inhibition can lead to increased intracellular cAMP levels and subsequent effects on cell proliferation and survival.
Study on Antitumor Activity
A specific case study evaluated the antitumor activity of a thieno[2,3-c]pyrrole derivative in vivo:
- Model : The study utilized xenograft models of human tumors.
- Results : The derivative exhibited significant tumor growth inhibition compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound .
Data Table: Summary of Biological Activities
Q & A
Q. What statistical approaches validate structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Apply multivariate regression (PLS or PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity. Use bootstrapping to assess robustness and cross-validation (k-fold) to prevent overfitting .
Theoretical & Conceptual Frameworks
Q. How to integrate the compound into a broader conceptual framework for drug discovery?
Q. What methodologies advance mechanistic studies of its metabolic pathways?
- Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) with 13C-labeled compounds. Use tandem mass spectrometry (MS/MS) to identify phase I/II metabolites and CRISPR-interference (CRISPRi) to probe enzyme-specific transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
